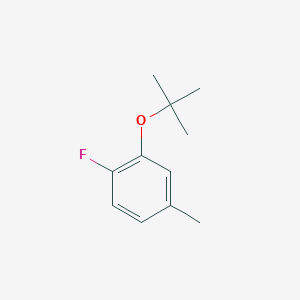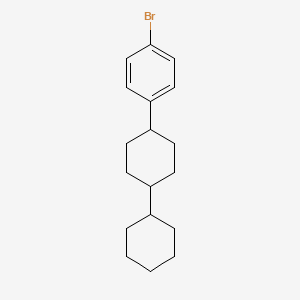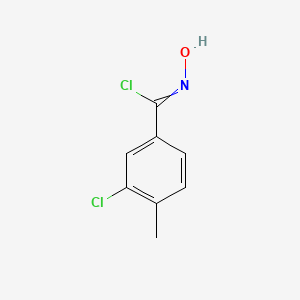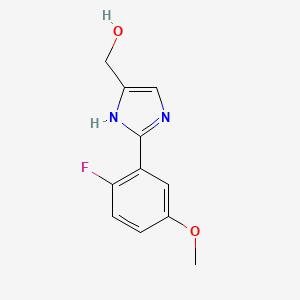
4-Chloro-5-methoxy-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methoxy-chromen-2-one is a chemical compound belonging to the class of chromenones, which are oxygen-containing heterocycles This compound is characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 5th position on the chromen-2-one skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-chlorophenol and 5-methoxy-2-hydroxyacetophenone. The reaction is typically carried out under acidic conditions, such as using concentrated sulfuric acid or trifluoroacetic acid, at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, may be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methoxy-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanols.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanols.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-methoxy-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methoxy-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2H-chromen-2-one: Similar in structure but with a methyl group instead of a chlorine atom.
5-Methoxy-2H-chromen-2-one: Lacks the chlorine atom at the 4th position.
4-Chloro-2H-chromen-2-one: Lacks the methoxy group at the 5th position.
Uniqueness
4-Chloro-5-methoxy-chromen-2-one is unique due to the presence of both the chlorine atom and the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
4-chloro-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5H,1H3 |
Clave InChI |
KXZJXMYJTOGBIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CC(=O)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
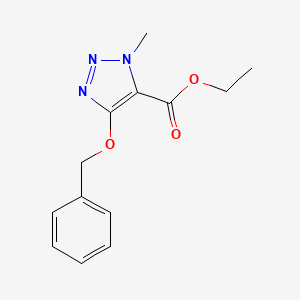
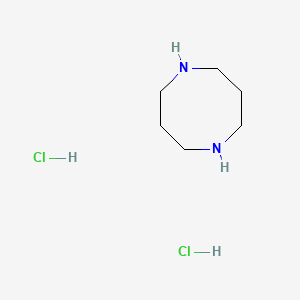
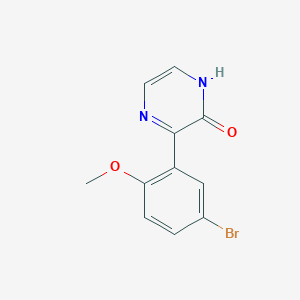
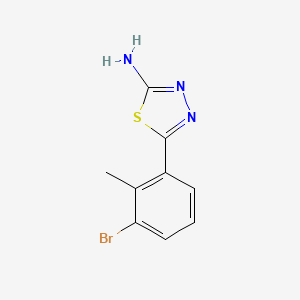
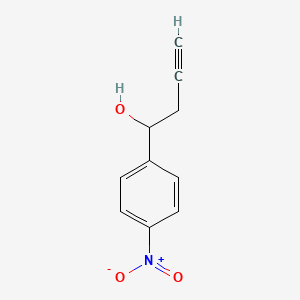
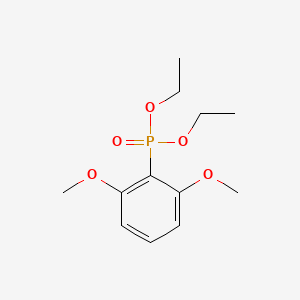
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)

